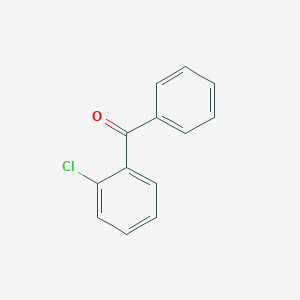

(2-Chlorophenyl)(phenyl)methanone

Description

2-Chlorobenzophenone has been reported in Nicotiana tabacum with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHYWKBKHMYRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063721 | |

| Record name | Methanone, (2-chlorophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-03-8, 51330-06-4 | |

| Record name | 2-Chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chlorophenyl)phenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-chlorophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-chlorophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8B664MRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chlorophenyl)(phenyl)methanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorophenyl)(phenyl)methanone, also known as 2-chlorobenzophenone, is an organic compound of significant interest in synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and relevant experimental protocols. The information is curated to support researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

This compound is a diaryl ketone, a derivative of benzophenone with a chlorine atom substituted at the ortho position of one of the phenyl rings.[1] This substitution pattern influences the molecule's conformation and reactivity.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Common Synonyms: 2-Chlorobenzophenone, o-Chlorobenzophenone[1]

-

Molecular Formula: C₁₃H₉ClO[2]

-

InChIKey: VMHYWKBKHMYRNF-UHFFFAOYSA-N[1]

-

SMILES: C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 44-47 °C | [5] |

| Boiling Point | 330 °C | [5] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Density | 1.18 g/cm³ | |

| Refractive Index | 1.5260 (estimate) |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ = 7.81-7.83 (m, 2H), 7.58-7.63 (m, 1H), 7.45-7.49 (m, 4H), 7.37-7.38 (m, 2H).[6]

-

¹³C NMR (100 MHz, CDCl₃): δ = 195.4, 138.6, 136.5, 133.8, 131.3, 131.2, 130.1, 130.0, 129.2, 128.7, 126.7.[6]

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used for functional group identification.[7] Key expected absorptions would include those for the C=O (ketone) stretch and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[8] Electron ionization mass spectrometry data is available.[2][9]

Experimental Protocols

This section provides a detailed methodology for a common reaction involving this compound.

Reduction of this compound to (2-Chlorophenyl)(phenyl)methanol

This protocol details the reduction of the ketone functionality to a secondary alcohol.

Materials:

-

This compound (2-chlorobenzophenone)

-

Sodium borohydride (NaBH₄)

-

Anhydrous isopropanol

-

Diethyl ether

-

Dilute hydrochloric acid solution

-

Water

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure: [10]

-

A mixture of 15.0 g (0.0692 mole) of this compound and 4.1 g (0.1094 mole) of sodium borohydride in 200 ml of anhydrous isopropanol is prepared in a suitable reaction vessel.

-

The mixture is heated to reflux and maintained at this temperature for 2.0 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is diluted with diethyl ether.

-

The ether solution is washed first with a dilute hydrochloric acid solution and then with water until the aqueous layer is neutral.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the ether is concentrated under reduced pressure.

-

The crude product, (2-chlorophenyl)(phenyl)methanol (2-chlorobenzhydrol), is purified by recrystallization from petroleum ether.

Expected Outcome:

Recrystallization should yield approximately 11.5 g (0.0526 mole) of 2-chlorobenzhydrol with a melting point of 61-63 °C.[10]

Applications and Biological Relevance

This compound serves as a versatile intermediate in organic synthesis. It is a precursor for the synthesis of various compounds, including pharmaceutical intermediates.[11] For instance, it is used in the synthesis of 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate.[5] Additionally, it finds application as a photoinitiator in the photocrosslinking of polymers like polyethylene.[4]

While specific signaling pathways for this compound are not extensively documented, the broader class of benzophenone derivatives has been shown to exhibit various biological activities, including anti-inflammatory properties.[12] Derivatives of the related 2-amino-5-chlorobenzophenone are precursors to benzodiazepines, which are known to act on the central nervous system.[13]

Mandatory Visualizations

Chemical Structure

Caption: 2D representation of this compound.

Experimental Workflow: Reduction of this compound

Caption: Step-by-step workflow for the reduction experiment.

References

- 1. Methanone, (2-chlorophenyl)phenyl- | C13H9ClO | CID 78838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methanone, (2-chlorophenyl)phenyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. (2-Chlorophenyl)phenyl-methanone CAS:5162-03-8 – boyangchemical Suppliers [boyang-chemical.com]

- 6. rsc.org [rsc.org]

- 7. (2-Chlorophenyl)phenyl-methanone(5162-03-8) IR Spectrum [chemicalbook.com]

- 8. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR [m.chemicalbook.com]

- 9. Methanone, (2-chlorophenyl)phenyl- [webbook.nist.gov]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Chlorobenzophenone (CAS: 5162-03-8)

This technical guide provides a comprehensive overview of 2-Chlorobenzophenone (2-CBP), a significant chemical intermediate in various industrial and research applications. The document details its physicochemical properties, established synthesis protocols, primary applications, and essential safety information. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

2-Chlorobenzophenone is a white to light yellow crystalline solid belonging to the class of aromatic ketones.[1] Its chemical structure features two aromatic rings attached to a carbonyl group, with a chlorine atom at the ortho-position of one ring.[1] This substitution pattern influences its reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 5162-03-8 | [2],[1],,[3] |

| Molecular Formula | C₁₃H₉ClO | [2],[4],[1],[3] |

| Molecular Weight | 216.66 g/mol | [2],,[5],[3] |

| Appearance | White to off-white or pale yellow crystalline powder/solid.[1][4][6] | [4],[1],[6],[7] |

| Melting Point | 42-49 °C | [2],[4],[8],[3],,[9],,[10],[11] |

| Boiling Point | 330 °C at 760 mmHg (lit.) 185-188 °C at 1.73 kPa[4] 166-168 °C at 6 Torr[3] 195-196 °C at 17 mmHg[9] | [2],[4],[8],[3],[9],[11] |

| Density | 1.2 ± 0.1 g/cm³ | [2],[4] |

| Flash Point | >113 °C | [4], |

| Solubility | Soluble in Chloroform (Sparingly) and Methanol (Slightly).[4] Soluble in organic solvents like ethanol and acetone.[12] | [4],[12] |

| Purity (Typical) | ≥99.0% | [6],[8],[7],[10] |

Synthesis of 2-Chlorobenzophenone

The primary industrial synthesis of 2-Chlorobenzophenone is achieved through the Friedel-Crafts acylation of benzene with 2-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[13][14] This electrophilic aromatic substitution reaction is a robust method for forming the carbon-carbon bond between the benzene ring and the acyl group.

Caption: Experimental workflow for the synthesis of 2-Chlorobenzophenone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts acylation and details found in related literature.[13]

-

Materials:

-

Benzene (raw material)

-

2-Chlorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃, catalyst)

-

Halogenated hydrocarbon (e.g., Dichloromethane, solvent)

-

Hydrochloric acid (for work-up)

-

Nitrogen gas (for inert atmosphere)

-

-

Equipment:

-

Jacketed glass reactor with a stirrer, thermometer, and dropping funnel

-

Cooling system capable of reaching -20 °C

-

Filtration apparatus

-

Crystallization vessel

-

-

Procedure:

-

Catalyst Suspension: Charge the reactor with the halogenated solvent and anhydrous aluminum chloride under a nitrogen atmosphere.

-

Reactant Addition: Add 2-chlorobenzoyl chloride to the catalyst suspension.

-

Cooling: Cool the mixture to between -20 °C and -15 °C.[13]

-

Benzene Addition: Add benzene dropwise from the dropping funnel, ensuring the reaction temperature is maintained within the specified range.[13]

-

Reaction: After the addition is complete, continue stirring the mixture at the same temperature for 2 to 2.5 hours to ensure the reaction goes to completion.[13]

-

Quenching: Terminate the reaction by slowly adding the reaction mixture to a solution of hydrochloric acid and ice.

-

Work-up: Separate the organic layer. The aqueous layer may be extracted with additional solvent to maximize yield.

-

Purification: Combine the organic extracts, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure.

-

Isolation: The crude product is purified by crystallization to yield 2-Chlorobenzophenone.[13]

-

Applications

2-Chlorobenzophenone serves as a versatile intermediate in several fields, most notably in the pharmaceutical and polymer industries.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] It is known as "Clotrimazole EP Impurity E," indicating its role as a reference standard and potential intermediate in the production of the antifungal drug Clotrimazole.[15] Its derivatives are also investigated for synthesizing compounds with potential central nervous system (CNS) activity.[16][17]

-

Photoinitiator: Benzophenone and its derivatives are widely used as Type II photoinitiators in UV-curable coatings, inks, and adhesives.[1][18] While less common than unsubstituted benzophenone, 2-CBP can also function in this capacity. Upon absorption of UV light, it can initiate polymerization through a hydrogen abstraction mechanism, typically requiring a co-initiator (e.g., a tertiary amine).[19][20]

Caption: Mechanism of Type II photoinitiation using 2-Chlorobenzophenone (2-CBP).

Toxicology and Safety

2-Chlorobenzophenone is considered a hazardous chemical and requires careful handling.[21] Appropriate personal protective equipment (PPE) should be used at all times to avoid exposure.

| Hazard Type | Description | Reference(s) |

| GHS Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [4],[21] |

| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. | [21],[22] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical safety goggles, protective gloves, and a NIOSH-approved respirator (e.g., N95 dust mask) are recommended. | ,[23] |

| Incompatibilities | Strong oxidizing agents. | [21] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [5],[23] |

References

- 1. CAS 5162-03-8: 2-Chlorobenzophenone | CymitQuimica [cymitquimica.com]

- 2. 2-Chlorobenzophenone | CAS#:5162-03-8 | Chemsrc [chemsrc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2-Chlorobenzophenone [chembk.com]

- 5. 2-chlorobenzophenone | 5162-03-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 2-Chlorobenzophenone [sinohighchem.com]

- 7. A15867.22 [thermofisher.com]

- 8. 克霉唑杂质E ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-クロロベンゾフェノン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ruifuchem.com [ruifuchem.com]

- 11. (2-Chlorophenyl)phenyl-methanone | 5162-03-8 [chemicalbook.com]

- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 13. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]

- 14. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. fishersci.com [fishersci.com]

- 22. 2-Chlorobenzophenone 5162-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 23. 克霉唑杂质E ≥99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (2-Chlorophenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorophenyl)(phenyl)methanone, also known as 2-chlorobenzophenone, is a key intermediate in the synthesis of various pharmaceuticals and a notable metabolite of Clofedanol.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, with a focus on Friedel-Crafts acylation and Grignard reactions. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the efficient and effective synthesis of this versatile molecule.

Introduction

This compound (CAS No. 5162-03-8) is an aromatic ketone with significant applications in organic synthesis.[1] It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals such as 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate.[1][2] Furthermore, its utility extends to materials science, where it is employed as a catalyst in the photocrosslinking of polyethylenes.[1][2] Understanding the efficient synthesis of this compound is therefore of considerable interest to the scientific and industrial communities. This guide outlines the most common and effective methods for its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₉ClO |

| Molecular Weight | 216.66 g/mol [1] |

| Appearance | White to yellow crystalline powder[1][2] |

| Melting Point | 44-47 °C[1][2] |

| Boiling Point | 330 °C[1][2] |

| Density | 1.18 g/cm³[1][2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[1][2] |

| CAS Number | 5162-03-8[1] |

Synthetic Routes

The synthesis of this compound can be effectively achieved through two primary pathways: Friedel-Crafts acylation and Grignard reaction.

Friedel-Crafts Acylation

This method involves the electrophilic aromatic substitution of benzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring.

Reaction Scheme:

Caption: Friedel-Crafts acylation of benzene.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride (1.2 eq.) is suspended in an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide in the reaction flask and cooled to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: 2-Chlorobenzoyl chloride (1.0 eq.) is added dropwise to the stirred suspension.

-

Addition of Benzene: Benzene (1.0 eq.) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Grignard Reaction

This approach involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 2-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol.[5][6]

Reaction Scheme:

Caption: Grignard reaction workflow.

Experimental Protocol:

Part A: Preparation of Phenylmagnesium Bromide

-

Setup: A flame-dried, three-necked flask with a reflux condenser, dropping funnel, and magnetic stirrer is assembled under an inert atmosphere.

-

Reagents: Magnesium turnings (1.1 eq.) and a small crystal of iodine are placed in the flask with anhydrous diethyl ether.

-

Initiation: A small amount of a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether is added to initiate the reaction. Gentle heating may be required.

-

Addition: Once the reaction starts, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: The mixture is stirred until most of the magnesium has reacted.

Part B: Reaction with 2-Chlorobenzaldehyde and Oxidation

-

Addition of Aldehyde: The prepared Grignard reagent is cooled in an ice bath, and a solution of 2-chlorobenzaldehyde (1.0 eq.) in anhydrous diethyl ether is added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Oxidation: The solvent is evaporated to yield the crude secondary alcohol. This intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

-

Purification: The final product is purified by column chromatography.

Comparative Analysis of Synthetic Routes

| Feature | Friedel-Crafts Acylation | Grignard Reaction |

| Starting Materials | Benzene, 2-chlorobenzoyl chloride, AlCl₃ | Bromobenzene, magnesium, 2-chlorobenzaldehyde, oxidizing agent |

| Number of Steps | One main step | Two main steps (Grignard formation/reaction + oxidation) |

| Reaction Conditions | Anhydrous, often requires cooling | Strictly anhydrous, requires inert atmosphere |

| Yield | Generally moderate to high[7] | Moderate, dependent on both steps[5] |

| Advantages | Well-established, uses readily available materials, direct formation of the ketone.[8] | Good for constructing the C-C bond with high regioselectivity.[5] |

| Disadvantages | Requires stoichiometric amounts of Lewis acid, which can be difficult to handle and dispose of; potential for side reactions.[3] | Highly sensitive to moisture and protic functional groups; requires an additional oxidation step.[5] |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Data |

| GC-MS | m/z: 216 (M+), 139, 105, 77[9] |

| ¹H NMR | Expected signals in the aromatic region (approx. 7.2-7.8 ppm) |

| ¹³C NMR | Expected signals for carbonyl carbon (approx. 195 ppm) and aromatic carbons |

| IR (Infrared) | Strong absorption band for C=O stretch (approx. 1660-1680 cm⁻¹) |

Conclusion

Both Friedel-Crafts acylation and Grignard reactions represent viable and effective methods for the synthesis of this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. The Friedel-Crafts route offers a more direct approach, while the Grignard synthesis provides an alternative that may be preferable in certain contexts, despite the additional oxidation step. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making an informed decision and successfully synthesizing this valuable chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. (2-Chlorophenyl)phenyl-methanone CAS#: 5162-03-8 [m.chemicalbook.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Methanone, (2-chlorophenyl)phenyl- | C13H9ClO | CID 78838 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of (2-Chlorophenyl)(phenyl)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2-Chlorophenyl)(phenyl)methanone (also known as 2-chlorobenzophenone), a crucial physicochemical property for its application in research and development. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from its structural isomer, 4-chlorobenzophenone, to establish a predictive framework. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₃H₉ClO. It belongs to the class of diaryl ketones and is a derivative of benzophenone. Understanding its solubility in various organic solvents is fundamental for a wide range of applications, including as a building block in organic synthesis, in the development of pharmaceutical intermediates, and in materials science. The solubility of a compound dictates its behavior in reaction media, its purification through crystallization, and its formulation into final products.

Predicted and Comparative Solubility Profile

Direct quantitative solubility data for this compound is not widely available in published literature. However, its solubility characteristics can be inferred from its structural features and by comparing it with its well-studied isomer, 4-chlorobenzophenone.

Qualitative Solubility of this compound:

Based on available safety data sheets and chemical catalogs, the qualitative solubility of this compound has been described as:

-

Sparingly soluble in chloroform.

-

Slightly soluble in methanol.

Quantitative Solubility of 4-Chlorobenzophenone:

A comprehensive study on the solubility of the isomeric 4-chlorobenzophenone provides valuable insights into the expected behavior of the 2-chloro analog. A study on the equilibrium mole fraction solubility of 4-chlorobenzophenone was conducted in eleven organic solvents at temperatures ranging from 278.15 K to 323.15 K.[1] The findings from this study indicated that 4-chlorobenzophenone is more soluble in less polar ester solvents compared to more polar alcohol solvents.[1] This suggests that the polarity of the solvent plays a significant role in the dissolution of chlorobenzophenone isomers.

The following table summarizes the known qualitative solubility of 4-chlorobenzophenone and provides a framework for predicting the solubility of this compound.

Table 1: Qualitative and Predictive Solubility of Chlorobenzophenone Isomers

| Solvent | 4-Chlorobenzophenone Solubility | Predicted this compound Solubility |

| Chloroform | Slightly Soluble | Sparingly to Slightly Soluble |

| Methanol | Slightly Soluble | Slightly Soluble |

| Ethanol | Soluble | Likely Soluble |

| Acetone | Soluble | Likely Soluble |

| Diethyl Ether | Soluble | Likely Soluble |

| Ethyl Acetate | Slightly Soluble | Likely Soluble (Ester Solvent) |

| Carbon Tetrachloride | Slightly Soluble | Likely Slightly Soluble |

It is important to note that while the 4-chloro and 2-chloro isomers have the same molecular formula and functional groups, the position of the chlorine atom can influence crystal lattice energy and interactions with solvent molecules, leading to differences in solubility. The ortho-substitution in this compound may introduce steric hindrance that could affect its packing in a crystal lattice and its solvation, potentially leading to different solubility values compared to the para-substituted isomer.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and robust technique.

3.1. Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Thermostatic chamber

-

Small-volume glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic chamber at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the mass of the collected filtrate.

-

Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ and M₁ are the mass and molar mass of the solute, respectively.

-

m₂ and M₂ are the mass and molar mass of the solvent, respectively.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains scarce, a predictive understanding can be achieved by examining the solubility of its isomer, 4-chlorobenzophenone. It is anticipated that this compound will exhibit moderate solubility in a range of common organic solvents, with a preference for less polar environments. For drug development and process chemistry applications requiring precise data, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for its determination. The generation of such empirical data will be invaluable for the effective utilization of this compound in scientific research and industrial processes.

References

Spectroscopic Analysis of 2-Chlorobenzophenone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzophenone, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following sections summarize the quantitative spectroscopic data for 2-Chlorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Chlorobenzophenone exhibits distinct signals corresponding to the protons on its two aromatic rings.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.81-7.83 | m | 2H, Phenyl group |

| 7.58-7.63 | m | 1H, Phenyl group |

| 7.45-7.49 | m | 4H, Phenyl & Chlorophenyl groups |

| 7.37-7.38 | m | 2H, Chlorophenyl group |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 195.4 | C=O (Carbonyl) |

| 138.6 | Quaternary Carbon |

| 136.5 | Quaternary Carbon |

| 133.8 | Aromatic CH |

| 131.3 | Aromatic CH |

| 131.2 | Aromatic CH |

| 130.1 | Aromatic CH |

| 130.0 | Aromatic CH |

| 129.2 | Aromatic CH |

| 128.7 | Aromatic CH |

| 126.7 | Aromatic CH |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| 1660-1680 | Strong | C=O Stretch (Ketone)[2] |

| 1590-1600 | Medium to Weak | Aromatic C=C Stretch[2] |

| 1440-1480 | Medium to Weak | Aromatic C=C Stretch[2] |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-Chlorobenzophenone results in fragmentation of the molecule, providing information about its structure and molecular weight. The molecular ion peak is observed at m/z 216, corresponding to the molecular weight of the compound.[3]

| m/z | Relative Intensity | Assignment |

| 218 | 28.10 | [M+2]⁺ (Isotope peak)[3] |

| 216 | 80.50 | [M]⁺ (Molecular ion)[3] |

| 139 | 65.0 | [C₇H₄ClO]⁺ (Chlorobenzoyl cation)[3] |

| 111 | - | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 105 | 99.99 | [C₆H₅CO]⁺ (Benzoyl cation)[3] |

| 77 | 53.40 | [C₆H₅]⁺ (Phenyl cation)[3] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Chlorobenzophenone.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Typically -2 to 12 ppm.

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as a reference.

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher corresponding proton frequency NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0 to 220 ppm.

-

Referencing: The central peak of the CDCl₃ triplet (δ 77.16 ppm) is used as a reference.

FT-IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean. Record a background spectrum.

-

Place a small amount of solid 2-Chlorobenzophenone powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion and a series of fragment ions.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: A typical scan range would be m/z 50-350 to encompass the molecular ion and key fragments.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to deduce the structure of the molecule.

Mandatory Visualization

References

The Pivotal Role of (2-Chlorophenyl)(phenyl)methanone in CNS-Active Pharmaceuticals: A Mechanistic Perspective

(2-Chlorophenyl)(phenyl)methanone , also known as 2-chlorobenzophenone, is a chemical intermediate of significant interest to researchers, scientists, and drug development professionals. While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of a class of psychoactive drugs with profound effects on the central nervous system (CNS): the benzodiazepines. This technical guide will elucidate the role of 2-chlorobenzophenone as a precursor and delve into the well-established mechanism of action of a prominent benzodiazepine synthesized from its derivatives: alprazolam.

From Precursor to Potent Anxiolytic: The Synthetic Pathway

This compound and its derivatives are foundational to the synthesis of several benzodiazepines. For instance, a derivative, 2-amino-5-chlorobenzophenone, is a key starting material for the synthesis of alprazolam, a widely prescribed anxiolytic. While the intricate details of multi-step organic synthesis are beyond the scope of this guide, it is essential to recognize that the benzophenone core of this compound provides the necessary scaffold for constructing the diazepine ring system characteristic of this drug class.

Mechanism of Action: Potentiating GABAergic Neurotransmission

The therapeutic effects of benzodiazepines like alprazolam stem from their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.

The GABA-A Receptor Complex

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride ion (Cl⁻) pore. The binding of the endogenous ligand, GABA, to its recognition sites on the receptor triggers a conformational change, opening the channel and allowing the influx of Cl⁻ ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.

Allosteric Modulation by Benzodiazepines

Benzodiazepines do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. Consequently, in the presence of a benzodiazepine, the GABA-A receptor opens more frequently in response to GABA, leading to an enhanced influx of chloride ions and a potentiation of the inhibitory signal.

Below is a diagram illustrating the signaling pathway of GABA-A receptor activation and its modulation by benzodiazepines.

Caption: Signaling pathway of GABA-A receptor modulation by benzodiazepines.

Quantitative Data: Binding Affinities and Potency

The interaction of benzodiazepines with the GABA-A receptor can be quantified through various experimental assays. The following table summarizes key quantitative data for alprazolam, illustrating its high affinity and potency.

| Parameter | Value | Receptor Subtype | Description |

| Kᵢ (nM) | 1 - 2.5 | Non-selective | Inhibitory constant, indicating the concentration of the drug that will bind to 50% of the receptors in the absence of the primary ligand (GABA). A lower Kᵢ indicates higher binding affinity. |

| EC₅₀ (nM) | ~10 | α1β2γ2 | Effective concentration, representing the concentration of the drug that elicits 50% of its maximal effect. In this context, it refers to the potentiation of the GABA-induced chloride current. |

Experimental Protocols

The characterization of the mechanism of action of benzodiazepines relies on a variety of well-established experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., cortex or cerebellum) from a suitable animal model is homogenized and centrifuged to isolate cell membranes rich in GABA-A receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor (e.g., [³H]flunitrazepam).

-

Competition: A range of concentrations of the unlabeled test compound (e.g., alprazolam) is added to the incubation mixture to compete with the radioligand for binding.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

The experimental workflow for a radioligand binding assay is depicted below.

Caption: Experimental workflow for a radioligand binding assay.

Electrophysiological Recordings (Two-Electrode Voltage Clamp)

This technique is employed to measure the functional effects of a compound on ion channel activity, such as the potentiation of GABA-induced chloride currents.

Methodology:

-

Oocyte Expression: Oocytes from Xenopus laevis are injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype. The oocytes then express these receptors on their cell surface.

-

Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential.

-

GABA Application: A solution containing GABA is perfused over the oocyte, causing the GABA-A receptors to open and generating an inward chloride current, which is measured by the voltage clamp amplifier.

-

Drug Application: The test compound (e.g., alprazolam) is co-applied with GABA.

-

Data Analysis: The potentiation of the GABA-induced current by the test compound is quantified. Dose-response curves are generated to determine the EC₅₀.

An In-depth Technical Guide on the Thermochemistry of 2-Chlorobenzophenone Inclusion Complexes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzophenone (2CBP) is a ketone derivative with applications in various chemical syntheses and as a photoinitiator. However, its poor aqueous solubility and potential for chemical degradation can limit its utility, particularly in pharmaceutical and biomedical applications. The formation of inclusion complexes with host molecules, most notably cyclodextrins (CDs), presents a viable strategy to overcome these limitations. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate guest molecules like 2CBP.[1] This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecule.[2][3]

The study of the thermochemistry of these inclusion complexes is crucial for understanding the driving forces behind their formation and for optimizing their properties for specific applications.[4] Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide quantitative insights into the stability of the complex and the nature of the intermolecular interactions involved.[5] This guide provides a comprehensive overview of the thermochemical aspects of 2-chlorobenzophenone inclusion complexes, detailing quantitative data, experimental protocols, and the logical relationships governing complex formation.

Quantitative Thermochemical Data

The stability and formation of 2-chlorobenzophenone inclusion complexes are governed by a delicate balance of enthalpic and entropic contributions. The stoichiometry of these complexes is typically 1:1, as determined by methods like phase solubility diagrams.[6] The thermodynamic parameters for the complexation of 2-chlorobenzophenone with β-cyclodextrin (β-CD) have been investigated under various conditions.

Below is a summary of representative thermodynamic data. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and solvent composition.[6]

Table 1: Thermodynamic Parameters for the Inclusion Complexation of 2-Chlorobenzophenone with β-Cyclodextrin.

| Solvent System | Temperature (K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Method |

|---|---|---|---|---|---|

| Methanol-Water | 298.15 | -3.815 | 28.63 | -12.35 | HPLC[6] |

| Water | 298.15 | (Endothermic) | (Positive) | (Spontaneous) | HPLC[6] |

Note: The encapsulation process is reported to be endothermic in water and exothermic in a methanol-water mixture.[6] The positive entropy change is often attributed to the release of high-energy water molecules from the cyclodextrin cavity upon inclusion of the guest molecule.[7]

Experimental Protocols

A variety of analytical techniques are employed to characterize the formation and thermal behavior of inclusion complexes.[8][9] The most common and informative methods in thermochemical analysis are Differential Scanning Calorimetry (DSC), Isothermal Titration Calorimetry (ITC), and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for confirming the formation of an inclusion complex in the solid state by comparing the thermal properties of the complex with those of the individual components and their physical mixture.[10][11] The disappearance or shifting of the melting point of the guest molecule in the thermogram of the complex is a strong indicator of inclusion.[12]

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the sample (2-chlorobenzophenone, β-cyclodextrin, their physical mixture, or the prepared inclusion complex) into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

-

Instrument Parameters (Typical):

-

Instrument: TA Instruments Q20 or similar.

-

Temperature Range: Heat from an ambient temperature (e.g., 30 °C) to a temperature above the decomposition point of the components (e.g., 350 °C).[13]

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.[13]

-

Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis:

-

Analyze the resulting thermograms. For the pure 2-chlorobenzophenone, an endothermic peak corresponding to its melting point will be observed.

-

For the inclusion complex, this peak should be absent, or significantly shifted to a different temperature, indicating that the guest molecule is encapsulated within the cyclodextrin cavity.[10]

-

The physical mixture will typically show the characteristic peaks of both individual components, although the guest's melting endotherm might be broader or slightly shifted due to some solid-state interaction.[6]

-

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the thermodynamic parameters of binding interactions in solution.[2][14] It measures the heat released or absorbed during the titration of a solution of the guest molecule into a solution of the host molecule, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, ΔS, and stoichiometry 'n') in a single experiment.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of 2-chlorobenzophenone (the ligand) in a suitable buffer (e.g., phosphate buffer) at a concentration typically 10-20 times higher than the host solution.

-

Prepare a solution of β-cyclodextrin (the macromolecule) in the same buffer at a concentration in the low millimolar range (e.g., 1-2 mM).

-

Thoroughly degas both solutions prior to the experiment to prevent the formation of air bubbles.[7]

-

-

Instrument Parameters (Typical):

-

Instrument: MicroCal VP-ITC or similar.

-

Temperature: Set the experimental temperature, typically 298.15 K (25 °C).[7]

-

Titration Schedule:

-

Injection Volume: A series of small injections (e.g., 5-10 μL) of the 2-chlorobenzophenone solution from the syringe into the β-cyclodextrin solution in the sample cell.[7]

-

Number of Injections: Typically 20-30 injections.

-

Spacing: Allow sufficient time between injections (e.g., 180-240 seconds) for the system to return to thermal equilibrium.

-

-

Stirring Speed: Maintain a constant stirring speed (e.g., 300 rpm) to ensure rapid mixing.[7]

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks for each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using software like Origin or MicroCal's analysis software to extract the thermodynamic parameters.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the inclusion complex compared to the individual components.[15] A change in the decomposition profile of the complex indicates an alteration of its thermal stability due to the inclusion phenomenon.[16]

Detailed Protocol:

-

Sample Preparation:

-

Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA crucible (typically platinum or alumina).

-

-

Instrument Parameters (Typical):

-

Instrument: TA Instruments Q500 or similar.

-

Temperature Range: Heat the sample from ambient temperature to a high temperature (e.g., 600-900 °C) to ensure complete decomposition.[15]

-

Heating Rate: A controlled linear heating rate, commonly 10 °C/min.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of ~50-100 mL/min) to prevent oxidation.

-

-

Data Analysis:

-

The TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

-

Compare the TGA/DTG curves of the inclusion complex, the pure components, and the physical mixture.

-

Pure β-cyclodextrin typically shows an initial weight loss due to the release of water molecules, followed by decomposition at a higher temperature (~300-350 °C).[15][16]

-

The inclusion complex will often exhibit a different decomposition profile, potentially showing a higher thermal stability compared to the free guest molecule.[6][16]

-

Visualizations of Workflows and Relationships

Diagrams created using the DOT language can effectively visualize the experimental workflow and the fundamental thermodynamic relationships.

Caption: Experimental workflow for the thermochemical characterization of inclusion complexes.

Caption: Relationship between thermodynamic parameters in inclusion complex formation.

Conclusion

The thermochemical investigation of 2-chlorobenzophenone inclusion complexes, primarily with cyclodextrins, provides essential insights into their formation, stability, and the nature of the host-guest interactions. Techniques such as DSC, TGA, and ITC are indispensable for a thorough characterization. The data reveal that complexation is a spontaneous process, driven by a combination of enthalpic and entropic factors, with the release of water molecules from the cyclodextrin cavity playing a significant role. This understanding is fundamental for the rational design of drug delivery systems and other advanced materials, enabling the modulation of 2-chlorobenzophenone's physicochemical properties for enhanced performance in pharmaceutical and industrial applications.

References

- 1. oatext.com [oatext.com]

- 2. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. | Semantic Scholar [semanticscholar.org]

- 5. Thermodynamics of inclusion within cyclodextrins and structural evidence of Cu(indomethacin)2 and Zn(indomethacin)2 complexes in aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. csmres.co.uk [csmres.co.uk]

- 15. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure confirmation and thermal kinetics of the inclusion of cis -jasmone in β-cyclodextrin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03343B [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of (2-Chlorophenyl)(phenyl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorophenyl)(phenyl)methanone, also known as 2-chlorobenzophenone, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and putative mechanisms of action of these derivatives. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays and synthesis are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The benzophenone framework is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological properties. The introduction of a chlorine atom at the 2-position of one of the phenyl rings in this compound offers a unique starting point for chemical modification, leading to a diverse array of derivatives with potent biological activities. This guide focuses on the antimicrobial and anticancer potential of these compounds, presenting key findings and methodologies to aid in the design and evaluation of new and more effective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A general and adaptable synthetic protocol involves the Friedel-Crafts acylation, followed by further modifications to introduce desired functional groups.

General Synthetic Protocol: Modified Friedel-Crafts Acylation and Subsequent Derivatization

This protocol outlines a general method for the synthesis of a range of this compound derivatives.

Materials:

-

2-Chlorobenzoyl chloride

-

Substituted benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Appropriate reagents for subsequent derivatization (e.g., amines, alkyl halides)

Procedure:

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM at 0 °C, add 2-chlorobenzoyl chloride (1.0 eq) dropwise.

-

After stirring for 15 minutes, add the substituted benzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (2-chlorophenyl)(substituted phenyl)methanone.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Derivatization (Example: Synthesis of Amino Derivatives):

-

The synthesized ketone can be subjected to further reactions to introduce various functionalities. For example, reductive amination can be employed to introduce amino groups.

-

Dissolve the ketone (1.0 eq) in methanol, and add the desired amine (1.2 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the resulting amine derivative by column chromatography.

-

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic activity against a range of human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives from various studies. IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Substituent | Cancer Cell Line | IC₅₀ (µM) |

| 1 | 4'-amino | A549 (Lung) | 25.5 |

| 2 | 4'-hydroxy | MCF-7 (Breast) | 15.2 |

| 3 | 3',4'-dimethoxy | HeLa (Cervical) | 18.7 |

| 4 | 4'-(dimethylamino) | K562 (Leukemia) | 9.8 |

| 5 | 2-amino-5-chloro | SMMC-7721 (Hepatoma) | 1.02[1] |

| 6 | Not Specified | HL-60 (Leukemia) | 0.16[1] |

Table 1: Anticancer Activity of this compound Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Putative Signaling Pathway for Anticancer Activity

The anticancer activity of benzophenone derivatives is often associated with the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Antimicrobial Activity

Various derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of the microbial cell membrane.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.

| Compound ID | Substituent | Microorganism | MIC (µg/mL) |

| 7 | 4'-nitro | Staphylococcus aureus | 16 |

| 8 | 2',4'-dichloro | Escherichia coli | 32 |

| 9 | 4'-fluoro | Candida albicans | 8 |

| 10 | 3'-amino | Pseudomonas aeruginosa | 64 |

| 11 | 2-amino-5-chloro | Staphylococcus aureus | 6.25[2] |

| 12 | 2-amino-5-chloro | Bacillus subtilis | 12.5[2] |

Table 2: Antimicrobial Activity of this compound Derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change will indicate microbial growth.

Putative Antimicrobial Mechanism of Action

The antimicrobial activity of benzophenone derivatives is often attributed to their ability to disrupt the integrity of the microbial cell membrane, leading to leakage of intracellular components and cell death.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The data presented in this guide highlight the diverse biological activities and provide a foundation for further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways involved in the biological activities of these compounds.

-

In vivo efficacy and toxicity studies: Evaluation of the most promising derivatives in animal models to assess their therapeutic potential and safety profiles.

The detailed protocols and summarized data herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

(2-Chlorophenyl)(phenyl)methanone: An In-Depth Technical Review of its Role as a Clofedanol Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofedanol, a centrally-acting antitussive agent, undergoes hepatic metabolism to produce a range of metabolites. This technical guide provides a comprehensive overview of the biotransformation of Clofedanol, with a specific focus on the formation of its metabolite, (2-Chlorophenyl)(phenyl)methanone. This document details the metabolic pathways, analytical methodologies for detection and quantification, and relevant pharmacokinetic data. Experimental protocols are provided to facilitate further research in this area.

Introduction

Clofedanol, also known as chlophedianol, is a cough suppressant with a well-established safety and efficacy profile.[1] Like many pharmaceuticals, its therapeutic action and clearance from the body are governed by metabolic processes, primarily occurring in the liver. Understanding the metabolic fate of Clofedanol is crucial for a complete characterization of its pharmacological and toxicological profile. One of the key metabolic pathways involves the biotransformation of Clofedanol to this compound. This document serves as a technical resource for professionals in drug development and research, offering a detailed exploration of this metabolic process.

Metabolic Pathway of Clofedanol to this compound

The hepatic metabolism of Clofedanol is a multi-step process involving key enzymatic reactions. The primary pathway leading to the formation of this compound involves N-demethylation followed by oxidative deamination and subsequent oxidation.

Key Metabolic Reactions

-

N-Demethylation: The initial step in the metabolism of the dimethylaminoethyl side chain of Clofedanol is the removal of one or both methyl groups. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes in the liver.

-

Oxidative Deamination: Following N-demethylation, the primary amine metabolite can undergo oxidative deamination, a process that removes the amino group and results in the formation of an aldehyde intermediate.

-

Oxidation: The aldehyde intermediate is then further oxidized to a carboxylic acid, which can be unstable and subsequently decarboxylate, leading to the formation of the ketone, this compound.

The proposed metabolic pathway is illustrated in the diagram below.

Quantitative Data

Quantitative analysis of Clofedanol and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The following table summarizes the available data on the urinary excretion of Clofedanol metabolites.

| Metabolite | Mean Urinary Excretion (% of Dose) | Analytical Method | Reference |

| Unchanged Clofedanol | Not Detected | GC-MS | [2] |

| Clofedanol Glucuronide | Major Metabolite | GC-MS after hydrolysis | [2] |

| This compound | Detected | GC-MS | [2] |

Further quantitative data on the plasma concentrations and pharmacokinetic parameters of this compound are limited and represent an area for future research.

Experimental Protocols

The identification and quantification of this compound as a metabolite of Clofedanol relies on robust analytical methodologies. The following section details a typical experimental workflow based on gas chromatography-mass spectrometry (GC-MS), a technique that has been successfully employed for the analysis of Clofedanol and its metabolites in urine.[2]

Sample Preparation: Urinary Metabolite Extraction

This protocol is adapted from the methods described by Maurer and Pfleger (1988).[2]

-

Enzymatic Hydrolysis: To a 5 mL urine sample, add 1 mL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) in acetate buffer (pH 5.0). Incubate at 37°C for 2 hours to cleave glucuronide and sulfate conjugates.

-

Alkalinization: Adjust the pH of the hydrolyzed urine sample to 9-10 with sodium hydroxide.

-

Liquid-Liquid Extraction: Add 5 mL of a mixture of diethyl ether and dichloromethane (1:1 v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (Acetylation): To the dried residue, add 50 µL of acetic anhydride and 50 µL of pyridine. Heat at 60°C for 30 minutes. Evaporate the reagents to dryness under nitrogen.

-

Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: Equipped with a capillary column (e.g., 25 m x 0.2 mm I.D., 0.33 µm film thickness, cross-linked methyl silicone).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 310°C.

-

Final hold: 10 minutes at 310°C.

-

-

Injector: Splitless mode at 280°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

-

Identification of this compound

The identification of the acetylated derivative of this compound is based on its gas chromatographic retention time and its mass spectrum. The mass spectrum is characterized by specific fragment ions that are indicative of its structure.

Discussion and Future Directions

The formation of this compound represents a significant metabolic pathway for Clofedanol. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this biotransformation. Future research should focus on:

-